2-(Cyclopropylmethoxy)-3-methylbenzonitrile
Description
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Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-3-2-4-11(7-13)12(9)14-8-10-5-6-10/h2-4,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHTVCTWZOCMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylmethoxy)-3-methylbenzonitrile (CAS No. 1369941-53-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biochemical properties, cellular effects, mechanisms of action, and therapeutic potential, particularly focusing on its anticancer and antimicrobial activities.
The compound features a cyclopropylmethoxy group attached to a methylbenzonitrile structure, which may influence its interaction with biological targets. Its molecular formula is C12H13N1O1, and it exhibits a variety of functional groups that contribute to its biological activity.
Research indicates that this compound interacts with various enzymes and proteins, influencing cellular signaling pathways. It has been shown to inhibit certain kinases, which are critical for cell cycle regulation and apoptosis induction in cancer cells .
| Property | Description |
|---|---|
| Molecular Weight | 199.24 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes |
Cellular Effects
Anticancer Activity: The compound has demonstrated significant cytotoxic effects on various cancer cell lines. In vitro studies have shown that it induces apoptosis by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity: Recent evaluations indicate that this compound exhibits antimicrobial properties against several pathogens. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus, indicating potent bactericidal activity .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 7.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 4.8 | Modulation of signaling pathways |
The mechanisms through which this compound exerts its effects involve several biochemical pathways:
- Kinase Inhibition: The compound binds to specific kinases, disrupting their activity and consequently affecting downstream signaling pathways critical for cell survival and proliferation.
- Apoptosis Induction: It alters the balance between pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism: The precise mechanism behind its antimicrobial activity is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
A notable study evaluated the compound's effects on various cancer models. In one experiment, treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to control groups .
In another case study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated a strong bactericidal effect, suggesting potential use in treating infections caused by resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
